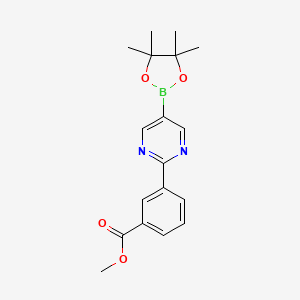
Methyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)benzoate is a complex organic compound that features a boronic ester group. This compound is often used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. Its unique structure, which includes a pyrimidine ring and a benzoate ester, makes it a valuable intermediate in various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the reaction of appropriate nitriles and amidines under acidic or basic conditions.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Methyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and aryl halides.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Biaryl compounds.
科学研究应用
Methyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorescent probes and sensors.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
The mechanism by which this compound exerts its effects is primarily through its ability to form stable carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. The boronic ester group interacts with palladium catalysts to facilitate the transfer of the aryl group to the target molecule, forming a new biaryl compound. This process involves the formation of a palladium complex, oxidative addition, transmetalation, and reductive elimination.
相似化合物的比较
Similar Compounds
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
Methyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)benzoate is unique due to its combination of a pyrimidine ring and a benzoate ester, which provides distinct reactivity and stability compared to other boronic esters. This makes it particularly useful in specific synthetic applications where these properties are advantageous.
属性
分子式 |
C18H21BN2O4 |
|---|---|
分子量 |
340.2 g/mol |
IUPAC 名称 |
methyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]benzoate |
InChI |
InChI=1S/C18H21BN2O4/c1-17(2)18(3,4)25-19(24-17)14-10-20-15(21-11-14)12-7-6-8-13(9-12)16(22)23-5/h6-11H,1-5H3 |
InChI 键 |
WCRNCRQUQIGICK-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)C3=CC(=CC=C3)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[5-(1,2-dihydroxyethyl)-4-hydroxy-2-oxooxolan-3-yl]acetamide](/img/structure/B12282870.png)
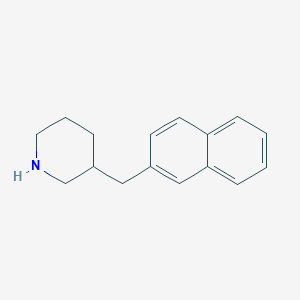
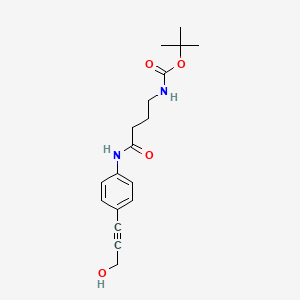
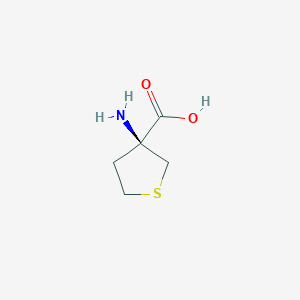
![Lithium;[5-[6-(6-aminohexylamino)purin-9-yl]-3-hydroxy-4-phosphonooxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12282899.png)
![1H-pyrrolo[3,2-c]pyridine-7-carbaldehyde](/img/structure/B12282905.png)
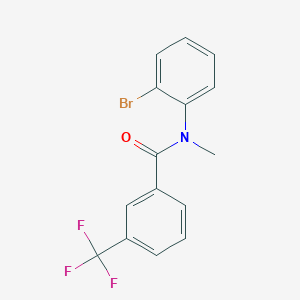
![tert-butyl N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B12282908.png)
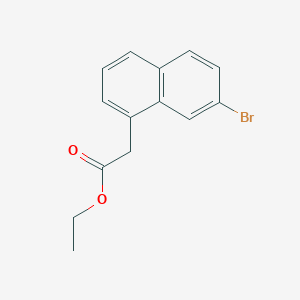
![(1R,2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B12282929.png)
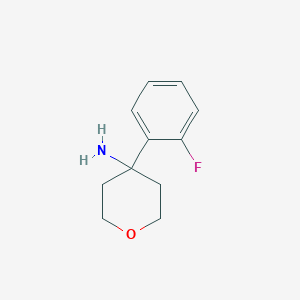

![Benzyl octahydro-6H-pyrido[3,4-b][1,4]thiazine-6-carboxylate 4,4-dioxide hydrochloride](/img/structure/B12282948.png)
